N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
説明
N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo[4,3-c]pyridine derivative characterized by a bicyclic heteroaromatic core. Its structure includes a 5-ethyl substituent on the pyridine ring and an amide side chain linked to a cyclohexenylethyl group. Such compounds are typically synthesized via cyclization or condensation reactions, as seen in analogous pyridine and pyrimidine derivatives .
The 5-ethyl group may moderate steric effects compared to bulkier alkyl substituents.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5-ethyl-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-21-10-13(15-14(11-21)17(23)20-19-15)16(22)18-9-8-12-6-4-3-5-7-12/h6,10-11H,2-5,7-9H2,1H3,(H,18,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQFRKPXGMKEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NNC2=O)C(=C1)C(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazolo-pyridine core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 345.5 g/mol. The presence of the cyclohexene moiety is believed to enhance its biological activity by influencing its interaction with biological targets.
Synthesis
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multicomponent reactions (MCRs). These synthetic strategies allow for the rapid assembly of complex molecules while minimizing the number of steps required. Recent studies have highlighted the efficiency of using benzimidazolone derivatives as starting materials for synthesizing hybrid compounds that include pyrazole derivatives, which are known for their potent biological activities .
1. Antioxidant Activity
Research indicates that derivatives of pyrazole exhibit significant antioxidant properties. The total antioxidant capacity (TAC) and ferric reducing antioxidant power (FRAP) methods have been employed to assess these activities. Compounds derived from pyrazole structures generally demonstrate moderate antioxidant activity compared to standard antioxidants like ascorbic acid .
2. Anticancer Activity
Several studies have reported that compounds containing the pyrazolo structure exhibit anticancer properties. For instance, compounds similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
3. Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase inhibitor has been explored due to the relevance of such activity in neurodegenerative diseases like Alzheimer's disease. Pyrazole derivatives have shown promise in enhancing cognitive function by modulating acetylcholine levels in the brain .
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of pyrazolo derivatives and evaluated their biological activities. Among these, one derivative exhibited an IC50 value of 12.47 µM against radical scavenging activity, indicating strong potential as an antioxidant agent .
Case Study 2: Anticancer Screening
Another study focused on the anticancer properties of similar compounds where several derivatives were tested against different cancer cell lines. Notably, one derivative demonstrated significant cytotoxicity with IC50 values in the low micromolar range against breast and colon cancer cells .
The mechanisms underlying the biological activities of N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide are multifaceted:
- Radical Scavenging : The pyrazole ring system is thought to play a crucial role in quenching free radicals.
- Enzyme Inhibition : The compound may interact with specific enzymes such as acetylcholinesterase or kinases involved in cancer progression.
- Cell Signaling Modulation : It may influence various signaling pathways related to cell proliferation and apoptosis.
類似化合物との比較
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Pyrazolo[4,3-c]pyridine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of the target compound and its structural analogs (Table 1):
Table 1: Structural and Molecular Comparison of Pyrazolo[4,3-c]pyridine Derivatives
*Estimated based on structural similarity to analogs.
Key Observations:
- Steric Effects: The 5-ethyl substituent (target compound) is less bulky than the 5-propyl group (923233-41-4), possibly favoring binding to sterically sensitive targets.
- Molecular Weight: The target compound (MW ~366) falls within the mid-range of analogs (354–444), adhering to typical drug-like properties.
Spectral and Physicochemical Data
- Melting Points: Data for the target compound is unavailable, but analogs like 923233-41-4 and imidazo[1,2-a]pyridines (e.g., 243–245°C ) suggest that pyrazolo[4,3-c]pyridines likely exhibit similar thermal stability.
- Solubility: The cyclohexenylethyl group may reduce water solubility compared to analogs with polar amide substituents (e.g., 4-ethoxyphenyl in 923682-25-1).
Research Implications and Limitations
- However, specific biological data is absent in the provided evidence.
- Data Gaps: Limited experimental data (e.g., melting points, solubility) for the target compound necessitates further characterization.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield and purity of this compound?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, highlights flow-chemistry approaches for optimizing multi-step syntheses of heterocyclic compounds, enabling precise control over reaction kinetics and purity . Recrystallization from ethyl acetate-ethanol mixtures (3:2), as described in , can further enhance purity by removing byproducts . Monitor intermediates via HPLC or TLC to identify critical purification steps.
Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving complex heterocyclic structures, as demonstrated for pyrimidine derivatives in and . Complement this with high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (e.g., HSQC) to assign proton-carbon correlations, particularly for the cyclohexenyl and pyrazolo-pyridine moieties.
Q. How should researchers design initial biological activity screening assays for this compound?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., ELISA-based phosphorylation screens) due to the structural similarity of pyrazolo-pyridines to kinase-binding scaffolds ( ) . Pair this with cytotoxicity profiling using cell lines (e.g., MTT assay) to evaluate selectivity. suggests using parallel artificial membrane permeability assays (PAMPA) to predict blood-brain barrier penetration for CNS-targeted studies .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., inconsistent IC values) be resolved?
- Methodological Answer :
- Purity Verification : Use orthogonal methods like HPLC (≥95% purity) and elemental analysis to rule out impurities ( discusses rigorous purification protocols) .
- Conformational Analysis : Perform SC-XRD or DFT calculations to assess if structural flexibility (e.g., cyclohexenyl ring puckering) impacts target binding ( highlights puckering in pyrimidine derivatives) .
- Assay Validation : Compare results across orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity) to confirm target engagement .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against kinase domains (e.g., EGFR or CDK2), leveraging pyrazolo-pyridine scaffolds’ known affinity () .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in explicit solvent (e.g., GROMACS) to assess binding stability and key residue interactions (e.g., hydrogen bonds with the carboxamide group) .
Q. What experimental approaches elucidate the metabolic stability and degradation pathways of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Focus on oxidative sites (e.g., cyclohexenyl ethyl chain) prone to CYP450-mediated degradation .
- Isotope-Labeling : Synthesize -labeled analogs to track metabolic byproducts and identify hydrolytically labile bonds (e.g., amide groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
